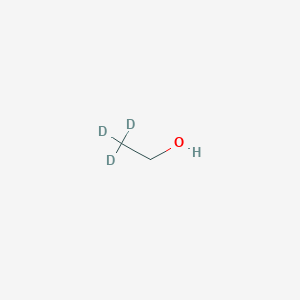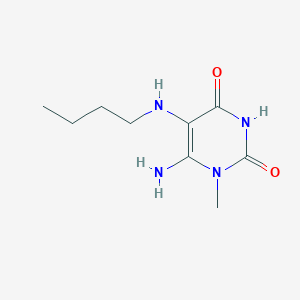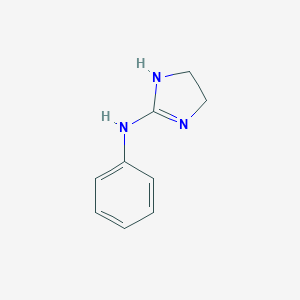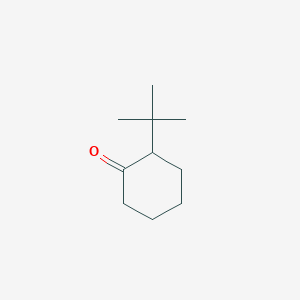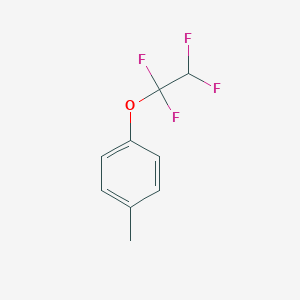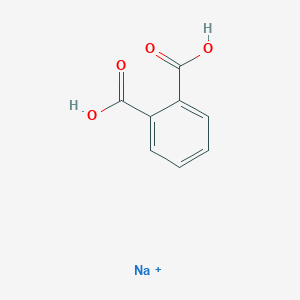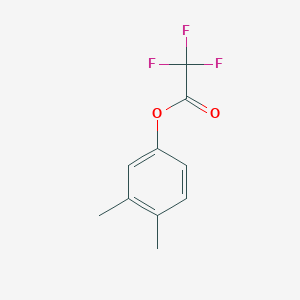
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, also known as DMPA-TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.23 g/mol. DMPA-TFA is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the activation of specific enzymes and proteins through the formation of covalent bonds with cysteine residues. This covalent modification induces a conformational change in the protein, leading to its activation. The selectivity of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate for certain enzymes and proteins is due to the specific location of cysteine residues within their active sites.
Efectos Bioquímicos Y Fisiológicos
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of activating these targets without interfering with other cellular processes. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is stable and easy to handle, making it a convenient reagent for synthetic and biochemical studies.
However, a limitation of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in certain cell types, and its effects on long-term health are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research involving (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate can induce apoptosis in cancer cells, and further research may reveal its potential as a therapeutic agent.
Another area of future research is the development of new selective activators using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate as a template. By modifying the structure of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, it may be possible to create new compounds with even greater selectivity and potency for specific enzymes and proteins.
Finally, further research is needed to fully understand the long-term effects of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate on human health. While it has shown promise in a variety of applications, its potential toxicity must be carefully evaluated before it can be used in clinical settings.
Métodos De Síntesis
The synthesis of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the reaction of 3,4-dimethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through an acid-catalyzed esterification mechanism to produce (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been widely used in scientific research due to its ability to selectively activate certain enzymes and proteins. It has been shown to activate protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has also been used to activate the transcription factor nuclear factor kappa B (NF-κB), which plays a role in the immune response and inflammation.
Propiedades
Número CAS |
1957-55-7 |
|---|---|
Nombre del producto |
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate |
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(5-7(6)2)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
VZDBXQOEWSTLFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
Sinónimos |
Trifluoroacetic acid 3,4-dimethylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



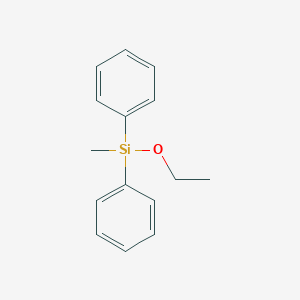
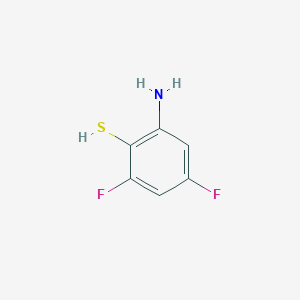
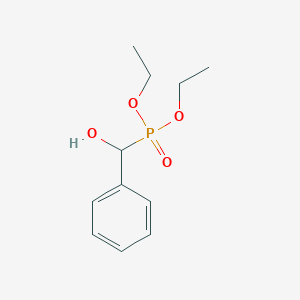
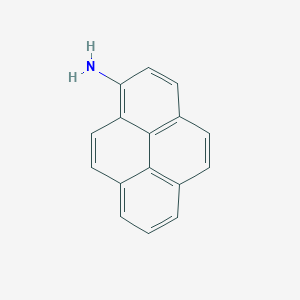
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
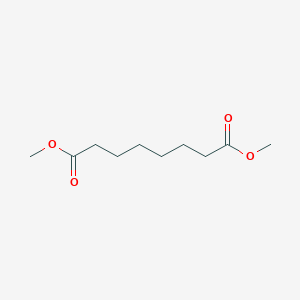
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
